Norbiotinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

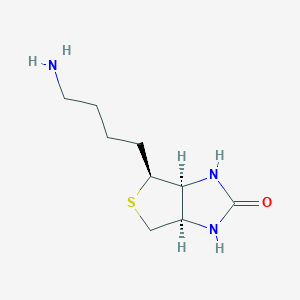

Norbiotinamine is a structural analog of biotin, where the carboxylic acid group of biotin is replaced by an amine group. This modification is achieved via a Curtius rearrangement reaction, as described in synthesis protocols by Szalecki et al. . The compound retains biotin-like bioactivity but exhibits distinct physicochemical properties, such as altered solubility and conjugation efficiency. This compound hydrochloride (CAS: 160385-86-4) is widely used in biochemical research for chemical coupling, particularly in pretargeting strategies and radiopharmaceutical development . Its applications span molecular probes, enzyme inhibitors, and contrast agents due to its ability to bind streptavidin with high affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norbiotinamine can be synthesized by coupling biotin with a carboxylic group of amino acids. For instance, this compound is coupled with the NHS ester of N-Boc-glutamic acid γ-benzyl ester. The resulting norbiotinylamide of γ-glutamic acid, obtained after deprotection, is similar to biocytin but has a shorter aliphatic chain and an inverted amide bond .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the coupling reaction, purification, and deprotection steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Norbiotinamine primarily undergoes substitution reactions. It can be coupled with a carboxylic group of amino acids to form inverse peptides .

Common Reagents and Conditions:

- NHS ester of N-Boc-glutamic acid γ-benzyl ester

- Deprotection agents

Major Products: The major product formed from these reactions is the norbiotinylamide of γ-glutamic acid, which has a shorter aliphatic chain and an inverted amide bond compared to biocytin .

Scientific Research Applications

Cancer Research

Norbiotinamine has been studied for its potential anti-cancer properties. Research indicates that it may induce apoptosis in cancer cells, which is a critical mechanism for inhibiting tumor growth.

Case Study: Induction of Apoptosis

- Study Focus : The role of this compound in apoptosis induction.

- Findings : It was observed that this compound could activate specific pathways leading to cell death in cancerous cells. This suggests its potential as a therapeutic agent in oncology.

| Study Reference | Cancer Type | Mechanism | Result |

|---|---|---|---|

| Various | Apoptosis induction | Significant reduction in cell viability |

Neuroprotection

Recent studies have explored this compound's neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotective Effects

- Study Focus : Evaluating the protective effects of this compound against oxidative stress.

- Findings : In vitro studies demonstrated that this compound reduced oxidative damage in neuronal cells, suggesting its utility in treating conditions like Alzheimer's disease.

| Study Reference | Disease Model | Mechanism | Result |

|---|---|---|---|

| Alzheimer's | Oxidative stress reduction | Improved cell survival |

Metabolic Disorders

This compound's role in metabolic pathways has also been investigated. Its effects on glucose metabolism and lipid profiles are of particular interest.

Case Study: Metabolic Regulation

- Study Focus : Impact on glucose metabolism.

- Findings : Animal studies indicated that this compound supplementation improved insulin sensitivity and lipid metabolism, which could benefit individuals with type 2 diabetes.

Mechanism of Action

Norbiotinamine exerts its effects by coupling with a carboxylic group of amino acids to form inverse peptides. This coupling results in an amide linkage oriented in the opposite direction compared to biotin. The molecular targets and pathways involved include biotin-binding proteins and their interactions within biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

- Biotin : Contains a carboxylic acid group (C5 position) and a sulfur-containing tetrahydrothiophene ring.

- Norbiotinamine: Replaces the carboxylic acid with an amine group, enabling direct conjugation without additional linkers .

- Biotin Ethylenediamine : Features a biotin core linked to an ethylenediamine spacer, increasing solubility and flexibility for conjugation .

- Biotocytin : A biotin-lysine conjugate with a longer spacer, often used in neuronal tracing due to its membrane permeability .

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Weight | Key Functional Group | Solubility | CAS Number |

|---|---|---|---|---|

| Biotin | 244.31 g/mol | Carboxylic acid | Water-soluble | 58-85-5 |

| This compound | 229.32 g/mol | Amine | Organic solvents | 160385-86-4* |

| Biotin Ethylenediamine | 286.36 g/mol | Ethylenediamine | Polar solvents | 146626-94-0 |

| Biocytin | 372.48 g/mol | Lysine spacer | Aqueous buffers | 57444-76-5 |

*this compound hydrochloride form .

Enzyme Inhibition

- This compound derivatives inhibit biotin protein ligase (BPL) in E. coli, with activity comparable to biotin but requiring lower linker complexity .

- Compound 23 (this compound coupled to celastrol) showed an EC50 of 6.6 μM in heat shock response activation, outperforming biotin-linked analogs .

Molecular Probes

- This compound-based isothiocyanate (ITC) probes target MEKK1 and other proteins with higher specificity than bulkier biotin-ITCs .

Table 2: Functional Performance Metrics

Advantages and Limitations

Advantages of this compound

- Direct conjugation without linkers reduces steric hindrance in probes .

- Enhanced specificity in targeting proteins like MEKK1 compared to bulkier biotin analogs .

- Compatibility with metal complexes for imaging (e.g., Gd(III) in MRI contrast agents) .

Limitations

Biological Activity

Norbiotinamine, a biotin analog, has garnered attention for its potential biological activities, particularly in therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound (CAS#: 173401-47-3) is a derivative of biotin, distinguished by its ability to participate in various biochemical reactions, particularly those involving amino acids. Its structure allows for unique coupling reactions that can lead to the formation of inverse peptides, which are useful in drug delivery systems and targeting specific cellular pathways .

2. Synthesis and Characterization

The synthesis of this compound typically involves a Curtius rearrangement of biotin. Various methods have been reported, with one efficient approach utilizing diphenylphosphoryl azide in a solvent system that promotes high yields . The characterization of this compound is often performed using techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC), confirming its purity and structural integrity.

Table 1: Synthesis Methods for this compound

| Method | Yield (%) | Key Features |

|---|---|---|

| Curtius rearrangement | ~50 | Efficient conversion from biotin |

| DMF solvent system | 54 | Improved solubility and reaction conditions |

| TFA:dichloromethane hydrolysis | N/A | Used for product purification |

3. Biological Activity

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

3.1. Antibacterial Activity

Research has demonstrated that this compound and its analogs can inhibit biotin protein ligases (BPLs) in bacteria such as Staphylococcus aureus and Escherichia coli. These inhibitors show potent activity with IC50 values below 100 nM, indicating their potential as new antibiotic agents . The mode of action is primarily through the inhibition of BPL, which is crucial for bacterial growth and survival.

3.2. Targeting Inflammatory Diseases

this compound has been explored for its ability to target inflammatory diseases characterized by the overexpression of vascular cell adhesion molecule-1 (VCAM-1). It can be conjugated with nanoparticles or liposomes to enhance drug delivery to affected tissues, thus improving therapeutic outcomes in conditions like atherosclerosis and multiple sclerosis .

Table 2: Biological Activities of this compound

4. Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

4.1. Atherosclerosis Treatment

In a study involving animal models, this compound-conjugated nanoparticles demonstrated significant targeting ability towards inflamed endothelium, leading to reduced lesion formation in atherosclerosis models . This suggests its potential as a therapeutic agent in cardiovascular diseases.

4.2. Antibacterial Efficacy

A series of experiments conducted on clinical isolates showed that this compound derivatives exhibited MIC values ranging from 2–16 μg/mL against S. aureus, showcasing their potential as effective antibacterial agents against resistant strains .

5. Conclusion

This compound presents a promising avenue for research due to its diverse biological activities and potential therapeutic applications. Its ability to inhibit bacterial growth and target inflammatory diseases positions it as a valuable compound in drug development. Future research should focus on optimizing its synthesis and exploring additional applications in medicine.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Norbiotinamine to improve yield and purity?

To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) and employ purification techniques like column chromatography or recrystallization. Validate purity using HPLC and mass spectrometry (MS). Document deviations from literature protocols and compare outcomes to establish robust conditions .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural identity, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% threshold). Coupling MS with HPLC ensures detection of impurities. Cross-reference data with synthetic intermediates and known degradation products to validate results .

Q. How should researchers design experiments to investigate this compound’s biological role in cellular systems?

Use in vitro assays (e.g., enzyme inhibition, cell viability) with appropriate controls (vehicle, positive/negative controls). Employ dose-response curves to establish EC₅₀/IC₅₀ values. Validate biological activity through orthogonal assays (e.g., fluorescence-based binding assays) and replicate experiments across independent cell lines .

Advanced Research Questions

Q. What methodologies are critical for elucidating the molecular mechanisms of this compound’s interactions with target proteins?

Combine X-ray crystallography or Cryo-EM for structural insights, Isothermal Titration Calorimetry (ITC) for binding thermodynamics, and Surface Plasmon Resonance (SPR) for kinetic analysis. Use mutagenesis studies to identify critical residues in binding pockets, and validate findings with cellular functional assays .

Q. How can researchers resolve contradictions in reported data on this compound’s stability under physiological conditions?

Conduct systematic stability studies across pH ranges (e.g., 5.0–7.4), temperatures (4°C–37°C), and biological matrices (serum, buffer). Employ LC-MS/MS to quantify degradation products and compare degradation kinetics. Replicate conflicting studies under standardized conditions to identify confounding variables (e.g., light exposure, solvent composition) .

Q. What strategies ensure reproducibility when adapting this compound synthesis protocols from literature?

Provide exhaustive experimental details in supplementary materials (e.g., solvent batch, equipment calibration). Perform replication studies in independent labs and compare yields/purity via inter-laboratory validation. Use statistical tools (e.g., coefficient of variation) to assess variability in critical steps .

Q. How should experimental designs be structured to compare this compound’s in vitro efficacy with in vivo bioavailability?

Integrate pharmacokinetic/pharmacodynamic (PK/PD) models: measure plasma concentration-time profiles in animal models (rodents) and correlate with in vitro EC₅₀ values. Use microdialysis or tissue homogenization to assess tissue penetration. Validate bioanalytical methods (e.g., LC-MS/MS) for sensitivity in complex matrices .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in complex biological systems?

Apply nonlinear regression models (e.g., sigmoidal dose-response) to calculate potency metrics. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Incorporate power analysis during experimental design to ensure adequate sample sizes. Report confidence intervals and effect sizes to contextualize biological relevance .

Q. How can researchers validate this compound’s target specificity when using RNA interference or CRISPR-based approaches?

Perform orthogonal validation via rescue experiments (e.g., reintroducing wild-type targets) and off-target screens (e.g., whole-transcriptome RNA-seq). Use chemical probes (e.g., competitive inhibitors) to confirm on-target effects. Cross-validate findings across multiple genetic models (e.g., knockout cell lines) .

Q. What quality control parameters are essential when reporting this compound’s purity in pharmacological studies?

Specify HPLC purity thresholds (≥95%), batch-to-batch consistency (RSD <5%), and spectroscopic validation (NMR, UV-Vis). Include stability data under storage conditions (-80°C vs. RT) and endotoxin levels for in vivo studies. Disclose lot numbers and supplier certifications to enhance transparency .

Properties

Molecular Formula |

C9H17N3OS |

|---|---|

Molecular Weight |

215.32 g/mol |

IUPAC Name |

(3aS,4S,6aR)-4-(4-aminobutyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |

InChI |

InChI=1S/C9H17N3OS/c10-4-2-1-3-7-8-6(5-14-7)11-9(13)12-8/h6-8H,1-5,10H2,(H2,11,12,13)/t6-,7-,8-/m0/s1 |

InChI Key |

KRWAZHNVQMITHZ-FXQIFTODSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCN)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCN)NC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.